

Application Notes and Protocols for phMRI Studies Using LY2979165

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Compound of Interest

Compound Name: LY2979165
CAS No.: 1311385-35-9
Cat. No.: B1651637

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2979165 is a prodrug of the selective metabotropic glutamate receptor 2 (mGluR2) agonist, 2812223. Pharmacological magnetic resonance imaging (phMRI) is a powerful, non-invasive technique used to map the functional effects of neuroactive compounds in the brain. This document provides detailed application notes and protocols for designing and conducting phMRI studies to evaluate the pharmacodynamic effects of **LY2979165**, particularly within a ketamine-challenge paradigm. This approach is a valuable tool for assessing the engagement of the glutamate system and can serve as a translational biomarker in drug development.^{[1][2][3]}

The primary application of **LY2979165** in phMRI involves its use to attenuate the blood-oxygen-level-dependent (BOLD) signal induced by the N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine.^{[1][2][3]} Ketamine administration in healthy volunteers leads to a robust increase in the BOLD signal in various brain regions, providing a valuable model to study glutamatergic dysfunction.^{[1][2][3][4]} The modulatory effect of **LY2979165** on this ketamine-

induced BOLD signal allows for the in-vivo assessment of its mechanism of action and dose-response relationship.[1][2]

Mechanism of Action and Signaling Pathways

LY2979165 is an orally available prodrug that is extensively converted to its active moiety, 2812223, a selective orthosteric agonist of mGluR2. mGluR2 is a G-protein coupled receptor (GPCR) belonging to the Group II metabotropic glutamate receptors. These receptors are predominantly located on presynaptic terminals and function as autoreceptors to negatively modulate the release of glutamate.

The signaling cascade initiated by the activation of mGluR2 by an agonist like 2812223 involves the following key steps:

- **Agonist Binding:** 2812223 binds to the mGluR2 receptor on the presynaptic neuron.
- **G-protein Activation:** This binding activates the associated inhibitory G-protein (Gi/Go).
- **Inhibition of Adenylate Cyclase:** The activated Gi/Go protein inhibits the enzyme adenylate cyclase.
- **Reduction in cAMP:** This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
- **Modulation of Ion Channels and Release Machinery:** The reduction in cAMP and other downstream effectors leads to the inhibition of presynaptic voltage-gated calcium channels and a direct modulation of the glutamate release machinery.
- **Decreased Glutamate Release:** The net effect is a reduction in the probability of glutamate release from the presynaptic terminal.

In a ketamine-challenge pHMRI paradigm, the administration of ketamine, a non-competitive NMDA receptor antagonist, leads to a surge in synaptic glutamate. This is thought to occur through the blockade of NMDA receptors on GABAergic interneurons, which disinhibits pyramidal neurons, leading to increased glutamate release. This glutamate surge drives the observed increase in the BOLD signal. Pre-treatment with **LY2979165** is hypothesized to

counteract this effect by activating presynaptic mGluR2, thereby reducing the ketamine-induced glutamate release and attenuating the subsequent BOLD signal increase.

It is important to note that while **LY2979165** is selective for mGluR2, a related mGluR2/3 agonist, LY404039, has been suggested to have some affinity for dopamine D2 receptors. However, **LY2979165**'s selectivity for mGluR2 makes it a more precise tool for probing this specific target.

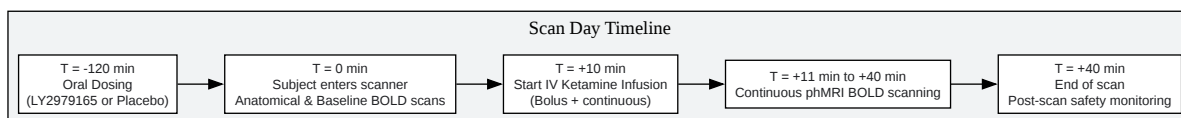
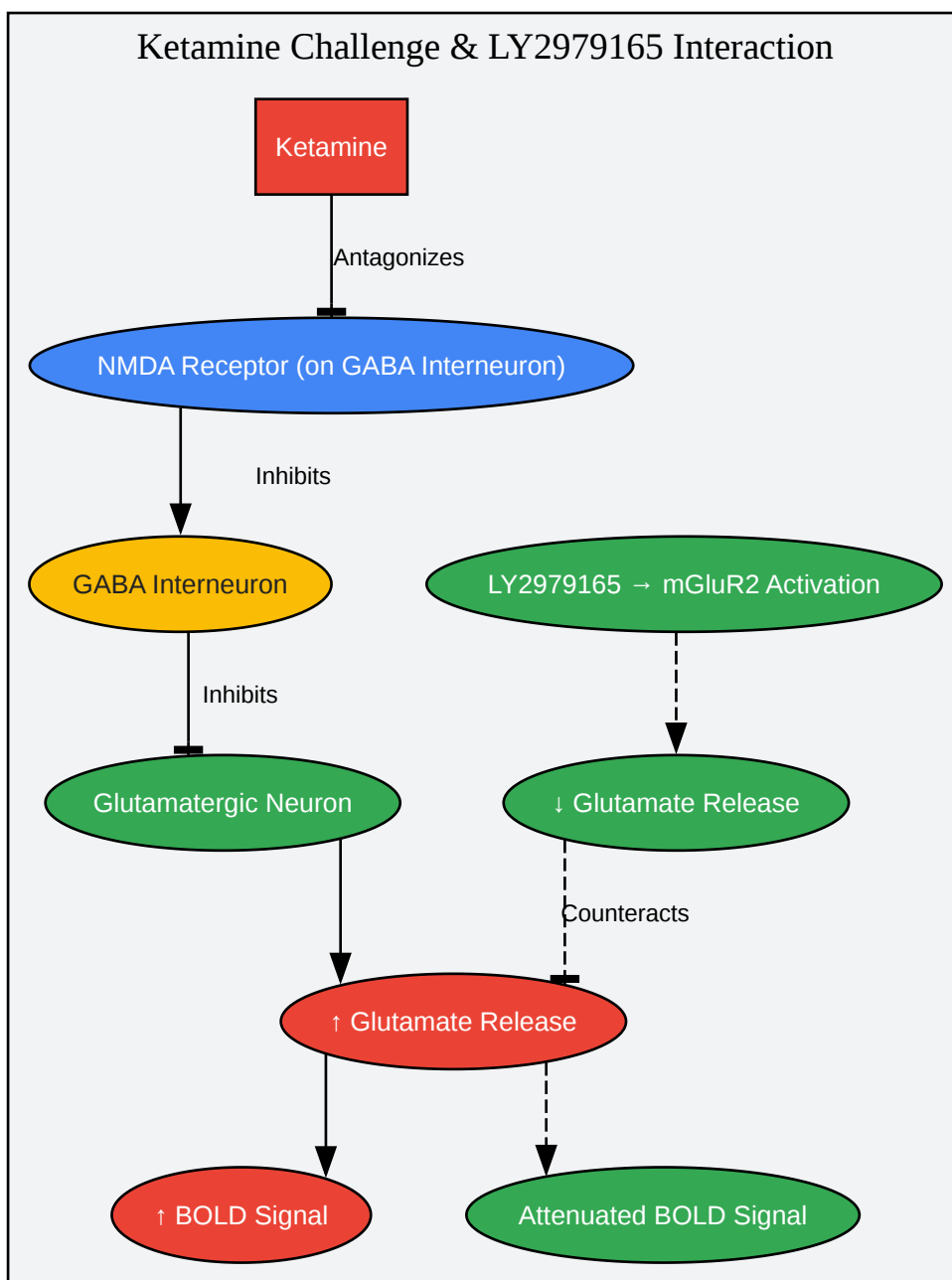
Signaling Pathway Diagrams



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